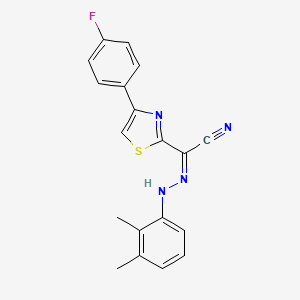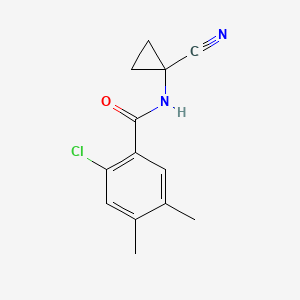![molecular formula C15H11ClFNO3S2 B2495730 3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380068-56-2](/img/structure/B2495730.png)
3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings and heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the sulfonation of 3-chloro-4-fluoroaniline to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid under controlled conditions to avoid over-sulfonation.
Coupling with Heterocycles: The next step involves the coupling of the sulfonamide intermediate with the furan and thiophene rings.
Final Assembly: The final step involves the introduction of the furan-3-yl and thiophen-2-yl groups. This can be achieved through a series of nucleophilic substitution reactions, where the appropriate nucleophiles are introduced under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological targets. Its sulfonamide group is particularly interesting due to its potential to form strong hydrogen bonds with biological molecules.
Medicine
In medicinal chemistry, 3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pigments.
Thiophene-2-carboxylic acid: Another related compound, used in the synthesis of various heterocyclic compounds.
Furan-3-carboxylic acid: Similar to thiophene-2-carboxylic acid, used in the synthesis of furan derivatives.
Uniqueness
What sets 3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide apart is its combination of multiple aromatic and heterocyclic rings, along with the sulfonamide group
属性
IUPAC Name |
3-chloro-4-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3S2/c16-14-6-13(1-2-15(14)17)23(19,20)18-7-12-5-11(9-22-12)10-3-4-21-8-10/h1-6,8-9,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNNVJKWZMTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
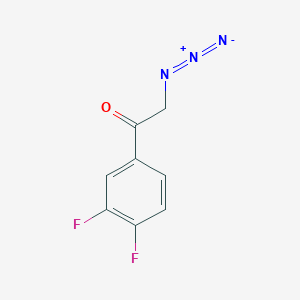
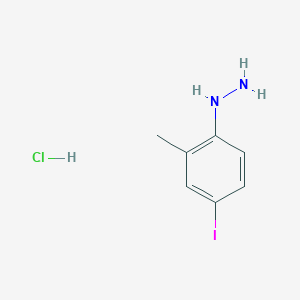
![3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2495649.png)
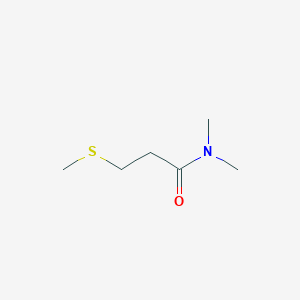
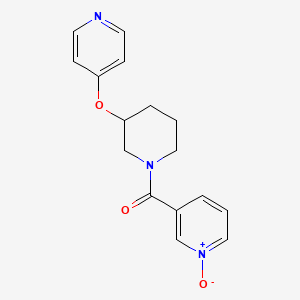
![5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2495655.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)
![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
![METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2495665.png)
